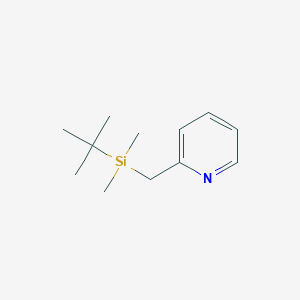
2-(tert-Butyldimethylsilylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyldimethylsilylmethyl)pyridine, also known as TBS-pyridine, is a chemical compound that belongs to the pyridine family. It is a versatile reagent that is widely used in organic synthesis due to its unique properties. TBS-pyridine is a colorless liquid that is soluble in many organic solvents. It has a molecular formula of C12H23NSi and a molecular weight of 209.41 g/mol.
Mechanism Of Action
The mechanism of action of 2-(tert-Butyldimethylsilylmethyl)pyridine is based on its ability to act as a nucleophile. The tert-butyldimethylsilyl group is a strong electron-withdrawing group, which makes the nitrogen atom in pyridine derivatives more nucleophilic. This increased nucleophilicity allows for the formation of new carbon-nitrogen bonds under mild conditions.
Biochemical And Physiological Effects
2-(tert-Butyldimethylsilylmethyl)pyridine has no known biochemical or physiological effects. It is a synthetic reagent that is used in organic synthesis and has no applications in medicine or biology.
Advantages And Limitations For Lab Experiments
2-(tert-Butyldimethylsilylmethyl)pyridine has several advantages as a synthetic reagent. It is a stable and easy-to-handle liquid that is soluble in many organic solvents. It is also relatively inexpensive and readily available. However, 2-(tert-Butyldimethylsilylmethyl)pyridine has some limitations. It is a highly reactive reagent that requires careful handling and storage. It is also sensitive to air and moisture, which can lead to decomposition.
Future Directions
There are several future directions for the use of 2-(tert-Butyldimethylsilylmethyl)pyridine in scientific research. One area of interest is the development of new synthetic methods that use 2-(tert-Butyldimethylsilylmethyl)pyridine as a key reagent. Another area is the synthesis of new pyridine derivatives that have potential applications in medicine, biology, and materials science. Additionally, the use of 2-(tert-Butyldimethylsilylmethyl)pyridine in the synthesis of natural products and agrochemicals is an area of ongoing research.
Synthesis Methods
The synthesis of 2-(tert-Butyldimethylsilylmethyl)pyridine can be achieved through several methods. One of the most common methods is the reaction of pyridine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a reactive intermediate, which then reacts with pyridine to form 2-(tert-Butyldimethylsilylmethyl)pyridine. Other methods include the reaction of pyridine with tert-butyldimethylsilyl triflate (TBDMSOTf) or tert-butyldimethylsilyl bromide (TBDMSBr).
Scientific Research Applications
2-(tert-Butyldimethylsilylmethyl)pyridine has been widely used in scientific research due to its unique properties. It is commonly used as a protecting group for the nitrogen atom in pyridine derivatives. This protecting group can be easily removed under mild conditions, allowing for the synthesis of a wide range of pyridine derivatives. 2-(tert-Butyldimethylsilylmethyl)pyridine has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
properties
CAS RN |
129750-61-4 |
|---|---|
Product Name |
2-(tert-Butyldimethylsilylmethyl)pyridine |
Molecular Formula |
C12H21NSi |
Molecular Weight |
207.39 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(pyridin-2-ylmethyl)silane |
InChI |
InChI=1S/C12H21NSi/c1-12(2,3)14(4,5)10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 |
InChI Key |
ZQYNSEURCIBTHD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)CC1=CC=CC=N1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CC1=CC=CC=N1 |
synonyms |
Pyridine,2-[[(1,1-dimethylethyl)dimethylsilyl]methyl]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)

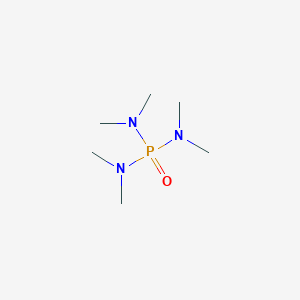
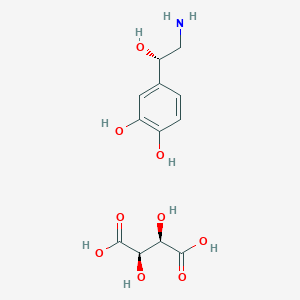
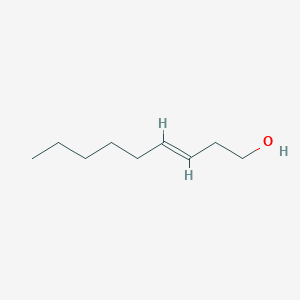

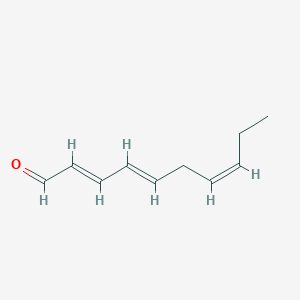
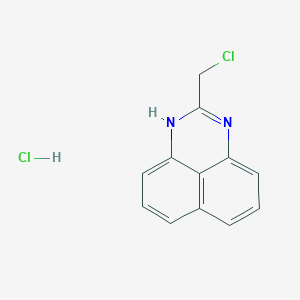
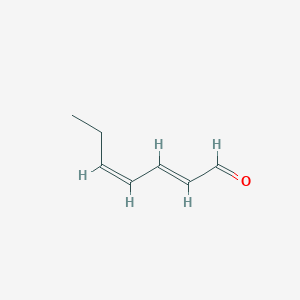
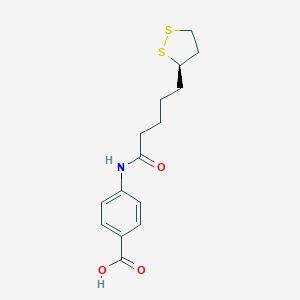
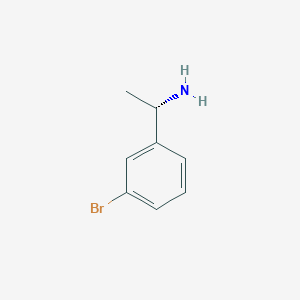
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)